1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene
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Overview
Description
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common synthetic route includes:
Iodination: The starting material, 1,4-dimethoxybenzene, undergoes iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to form 1,4-dimethoxy-2-iodobenzene.
Fluoromethylation: The iodinated intermediate is then subjected to fluoromethylation using a fluoromethylating agent like fluoromethyl iodide under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its role in drug development, especially in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through its reactive functional groups. In biological systems, its effects are mediated by its interaction with specific enzymes or receptors, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene can be compared with other similar compounds such as:
1,4-Dimethoxy-2-iodobenzene: Lacks the fluoromethyl group, making it less versatile in certain reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
1,4-Dimethoxy-2-iodo-6-(methyl)benzene: Similar structure but with a methyl group instead of a fluoromethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H10FIO2 |
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Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-3-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(13-2)8(11)4-7/h3-4H,5H2,1-2H3 |
InChI Key |
MBWTZEWKOHJBFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)OC)CF |
Origin of Product |
United States |
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